![molecular formula C9H18N2O B1275225 4-(Pyrrolidin-2-ylmethyl)morpholine CAS No. 215503-90-5](/img/structure/B1275225.png)
4-(Pyrrolidin-2-ylmethyl)morpholine
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Overview
Description
“4-(Pyrrolidin-2-ylmethyl)morpholine” is a compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 g/mol . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-(Pyrrolidin-2-ylmethyl)morpholine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-2-ylmethyl)morpholine” includes a pyrrolidine ring attached to a morpholine ring via a methylene bridge . The InChI code for this compound is InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 .Physical And Chemical Properties Analysis
The compound has a density of 1.019 , a boiling point of 255℃ , and a flashing point of 108℃ . It has a topological polar surface area of 24.5 Ų .Scientific Research Applications
Medicinal Chemistry: Enhancing Pharmacokinetics
The pyrrolidine ring, a core component of 4-(Pyrrolidin-2-ylmethyl)morpholine, is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates. Its saturated nature and sp3 hybridization allow for increased three-dimensional coverage and stereochemistry, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles .
Antibacterial Agents: Targeting Resistant Strains
Research has shown that pyrrolidine derivatives exhibit significant antibacterial activity, particularly against resistant strains. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the pyrrolidine ring influences the antibacterial efficacy, making 4-(Pyrrolidin-2-ylmethyl)morpholine a valuable scaffold for developing new antibacterial agents .
Safety And Hazards
Future Directions
The pyrrolidine ring, a significant feature of “4-(Pyrrolidin-2-ylmethyl)morpholine”, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Pyrrolidin-2-ylmethyl)morpholine” and its derivatives could be promising candidates for the design of new drugs with different biological profiles .
properties
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSROHBEMVRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405844 |
Source
|
Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-2-ylmethyl)morpholine | |
CAS RN |
215503-90-5 |
Source
|
Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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